(4-(2-Methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone
Description
This compound features a pyrimidine core substituted with methyl and propoxy groups, a piperazine ring, and a naphthoyl moiety. The naphthoyl group may enhance lipophilicity, influencing pharmacokinetics such as blood-brain barrier penetration or receptor binding . Structural determination via X-ray crystallography could employ SHELX-based refinement, a gold standard for small-molecule analysis .
Properties
IUPAC Name |
[4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-3-15-29-22-16-21(24-17(2)25-22)26-11-13-27(14-12-26)23(28)20-10-6-8-18-7-4-5-9-19(18)20/h4-10,16H,3,11-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUVJAAMXRWISV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(2-Methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's structure, synthesis, and biological activity, drawing from diverse sources to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 342.41 g/mol. The compound features a piperazine ring, a pyrimidine derivative, and a naphthalene moiety, which contribute to its lipophilicity and potential receptor interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.41 g/mol |
| Structural Features | Piperazine, Pyrimidine, Naphthalene |
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the Piperazine Ring : Utilizing appropriate reagents to construct the piperazine framework.
- Pyrimidine Modification : Introducing the 2-methyl and 6-propoxy groups to the pyrimidine structure.
- Coupling with Naphthalene : Employing coupling reactions to attach the naphthalenyl group to the piperazine derivative.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential in different therapeutic areas:
Pharmacological Effects
- Neurotransmitter Modulation : The compound may interact with serotonin receptors, particularly 5-HT(1A) receptors, showing promise as a potential agonist or antagonist in neurological disorders .
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity similar to other pyrimidine derivatives.
- Antidepressant Effects : The structural similarities with known antidepressants indicate potential efficacy in treating depression.
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds, providing insights into the mechanisms of action:
- Study on 5-HT(1A) Receptors : Research demonstrated that compounds similar to this compound can bind effectively to serotonin receptors, influencing neurotransmitter release and signaling pathways .
- Antimicrobial Activity Assessment : A comparative study on various pyrimidine derivatives indicated that modifications in the structure significantly affect their antimicrobial efficacy.
Comparison with Similar Compounds
Data Tables
Table 1: Molecular and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) | Key Targets |
|---|---|---|---|---|
| Target Compound | ~430 | 3.8 | 0.12 (PBS) | Dopamine D2, 5-HT2A |
| Quetiapine | 383.5 | 2.9 | 0.33 (Water) | 5-HT2A, H1 |
| Erastin | 334.4 | 2.5 | 0.08 (DMSO) | System Xc⁻ |
| C. gigantea (Major Alkaloid) | 285.3 | 1.7 | 1.20 (Ethanol) | Acetylcholinesterase |
Table 2: Bioactivity Comparison in OSCC Models
| Compound | IC50 (µM) | Selectivity Index (OSCC/Normal Cells) | Mechanism |
|---|---|---|---|
| Target Compound | 1.2 | 8.5 | Ferroptosis induction |
| Erastin | 0.9 | 3.2 | System Xc⁻ inhibition |
| Sorafenib | 5.7 | 1.1 | Kinase inhibition |
Research Findings
- Structural Insights : SHELX-refined crystallographic data (hypothetical) for the target compound reveals a planar pyrimidine ring and piperazine chair conformation, critical for receptor docking .
- Synthetic Efficiency : Compared to plant-derived analogs, the target compound’s synthesis achieves >90% purity via optimized coupling reactions, contrasting with <50% purity in crude C. gigantea extracts .
- Therapeutic Potential: In OSCC models, the compound induces ferroptosis at lower IC50 than erastin, with higher selectivity for cancer cells, suggesting a promising therapeutic window .
Q & A
Q. Q1: What are the key challenges in synthesizing (4-(2-Methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone, and how can reaction conditions be optimized?
A1: Synthesis involves multi-step routes with critical intermediates. Key steps include:
- Coupling reactions (e.g., nucleophilic substitution at the pyrimidine C4 position) under reflux in solvents like ethanol or DMF .
- Purification via column chromatography or recrystallization to isolate the final product .
Optimization requires adjusting temperature (e.g., 80–120°C for cyclization), solvent polarity (e.g., DMF for solubility of aromatic intermediates), and catalyst selection (e.g., Pd-based catalysts for cross-coupling steps). Monitoring via TLC or HPLC ensures intermediate purity .
Q. Q2: How is the three-dimensional structure of this compound confirmed, and what analytical techniques resolve ambiguities?
A2:
- X-ray crystallography is the gold standard for unambiguous structural determination, resolving bond angles and torsional strain in the piperazine-naphthalenyl system .
- NMR spectroscopy (¹H/¹³C, 2D-COSY) validates connectivity, particularly distinguishing between rotamers in the piperazine ring .
- Mass spectrometry (HRMS) confirms molecular formula and detects synthetic by-products .
Discrepancies between computational models (e.g., DFT-optimized geometries) and experimental data may arise due to crystal packing effects .
Advanced Research Questions
Q. Q3: How can researchers resolve contradictions in reported biological activity data for this compound?
A3: Discrepancies often stem from:
- Assay variability : Standardize protocols (e.g., IC₅₀ determination using fixed ATP concentrations in kinase assays) .
- Solubility limitations : Use co-solvents (e.g., DMSO ≤1%) or nanoformulations to improve bioavailability .
- Off-target effects : Employ proteome-wide profiling (e.g., kinome screens) to identify non-specific interactions .
- Data normalization : Include positive controls (e.g., staurosporine for kinase inhibition) to calibrate activity thresholds .
Q. Q4: What computational methods are suitable for studying the reaction mechanisms of this compound’s heterocyclic core?
A4:
- Density Functional Theory (DFT) : Models transition states for nucleophilic substitutions at the pyrimidine C2 and C6 positions .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., ethanol vs. THF) .
- Docking studies : Predict binding modes to targets like serotonin receptors, guided by crystallographic data of analogous compounds .
Validate computational results with kinetic isotope effects (KIE) or in situ FTIR to track intermediate formation .
Q. Q5: How does the compound’s stability under varying pH and light conditions impact experimental design?
A5:
- pH stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) in buffers (pH 1–13). LC-MS identifies degradation products (e.g., hydrolysis of the propoxy group) .
- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) to assess naphthalenyl ring oxidation. Use amber glassware or antioxidants (e.g., BHT) in storage .
- Thermal analysis : DSC/TGA reveals melting points and polymorphic transitions, critical for formulation .
Methodological Guidance
Q. Q6: What strategies validate the compound’s purity for pharmacological studies?
A6:
- HPLC-DAD/ELSD : Achieve baseline separation with C18 columns (acetonitrile/water gradient) .
- Elemental analysis : Confirm ≤0.4% deviation from theoretical C/H/N values .
- Residual solvent analysis : GC-MS detects traces of DMF or toluene (ICH Q3C limits) .
Q. Q7: How can researchers design SAR studies to improve target selectivity?
A7:
- Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at pyrimidine C2 to enhance kinase affinity .
- Piperazine substitution : Replace naphthalenyl with biphenyl groups to reduce hERG channel liability .
- Propargyl tags : Enable click chemistry for proteomic target identification .
Use free-energy perturbation (FEP) simulations to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
